molecular formula C10H22Cl2N2 B1486264 N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride CAS No. 2204587-74-4

N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride

Cat. No.: B1486264
CAS No.: 2204587-74-4
M. Wt: 241.2 g/mol
InChI Key: LOPIANNCQWXLCZ-UHFFFAOYSA-N
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Description

N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride: is a chemical compound with potential applications in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride typically involves the reaction of octahydro-1H-isoindole with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
  • N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Uniqueness: N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12(2)10-5-3-4-8-6-11-7-9(8)10;;/h8-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPIANNCQWXLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 2
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 3
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 4
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 5
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 6
N,N-Dimethyloctahydro-1H-isoindol-4-amine dihydrochloride

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